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Introduction and Molecular Overview

Hispidin (6-[(1E)-2-(3,4-Dihydroxyphenyl)ethen-1-yl]-4-hydroxy-2H-pyran-2-one) is a naturally occurring

polyphenolic styrylpyrone that has garnered significant research interest due to its diverse pharmacological

activities and favorable safety profile. This fungal-derived secondary metabolite was first isolated from

Inonotus hispidus in 1889 and structurally characterized in 1961 [1] [2]. Hispidin functions as a precursor

of fungal luciferin in bioluminescent mushrooms such as Neonothopanus nambi, highlighting its

significance in biological systems beyond its therapeutic potential [3] [1]. The compound demonstrates

remarkable multi-target biological activities against various pathological conditions, including cancer,

metabolic syndrome, inflammatory disorders, and neurodegenerative diseases, making it a promising

candidate for drug development.

The natural distribution of hispidin spans numerous fungal species, primarily within the Hymenochaetaceae

family, including genera such as Phellinus (now reclassified as Sanghuangporus sanghuang), Inonotus, and

Phaeolus [1] [4]. Beyond fungal sources, hispidin and its derivatives have also been identified in several

plant species, including horsetail (Equisetum arvense), kava (Piper methysticum), and pistachio (Pistacia

atlantica) [1] [4]. The broad phylogenetic distribution of hispidin across evolutionary distant species

suggests conserved biological functions, particularly in stress response and antioxidant defense mechanisms.
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The compound's chemical stability, relatively simple core structure, and multiple sites for derivative

synthesis further enhance its pharmaceutical appeal.

Biosynthesis and Production Methods

Enzymatic Biosynthesis Pathway

Recent advances in hispidin biosynthesis have revealed an efficient aldol condensation pathway catalyzed

by the novel enzyme PheG isolated from Phellinus igniarius. This enzyme facilitates a one-step C─C bond

formation between triacetic acid lactone (TAL) and 3,4-dihydroxybenzaldehyde to produce hispidin with

high efficiency [3]. The identification and characterization of PheG represents a significant breakthrough in

hispidin production, as it provides a biocatalytic alternative to traditional chemical synthesis methods.

Molecular dynamics simulations and binding free energy calculations have elucidated the precise catalytic

mechanism of PheG, revealing key amino acid residues involved in substrate binding and conversion [3].

The enzyme's substrate specificity and reaction optimization present opportunities for metabolic

engineering approaches to enhance hispidin yields.

The PheG-mediated biosynthesis pathway offers several advantages over previously proposed routes,

including higher atom economy, reduced enzymatic steps, and avoidance of complex cofactor systems.

Structural analysis of PheG reveals that residues 1-91 and 551-670 constitute intrinsically disordered regions

(IDRs) lacking tertiary structure but possessing a hydrophobic core [3]. Interestingly, the removal of these

IDRs to create PheG-1 (92-550 aa) did not compromise catalytic activity, suggesting the core structural

domain contains all necessary components for substrate binding and conversion [3]. This structural

characterization provides valuable insights for enzyme engineering and optimization for industrial-scale

production.

Fermentation Optimization and Scale-Up

For industrial production, hispidin-enriched mycelia can be obtained through optimized submerged

fermentation of Sanghuangporus sanghuang (formerly classified as Phellinus linteus). Systematic

optimization studies have identified glucose as the optimal carbon source and yeast extract as the
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preferred nitrogen source at an initial pH of 5.0 for maximal hispidin production [5]. Under these

optimized conditions, hispidin production reached 3 mg/g of mycelia in 20-ton bioreactors, demonstrating

the scalability of this production method [5]. The successful scale-up from laboratory flasks to industrial-

scale fermenters highlights the commercial viability of fungal fermentation for hispidin production,

providing a reliable and sustainable source for pharmaceutical development.

Table 1: Optimization of Hispidin Production via Fermentation

Parameter Optimal Condition Production Yield Scale

Carbon Source Glucose (1%) 3 mg/g mycelia 20-ton bioreactor

Nitrogen Source Yeast Extract (0.3%) 3 mg/g mycelia 20-ton bioreactor

Initial pH 5.0 3 mg/g mycelia 20-ton bioreactor

Fermentation Period 10 days 3 mg/g mycelia 20-ton bioreactor

Anticancer Mechanisms and Signaling Pathways

Pro-Apoptotic Activities

Hispidin demonstrates broad-spectrum anticancer activity through multiple cell death mechanisms, with

particular potency against prostate cancer cells. In PC3 and DU145 prostate cancer cell lines, hispidin

treatment significantly decreased viability with minimal cytotoxicity in normal WPMY-1 prostate cells,

demonstrating a favorable therapeutic index [6] [7]. The compound induces mitochondrion-dependent

apoptosis through several interconnected mechanisms: triggering cellular and mitochondrial ROS

accumulation, promoting chromatin condensation, and inducing nuclear fragmentation [6]. These

morphological changes correlate with molecular alterations in apoptosis regulatory proteins, including

increased expression of pro-apoptotic Bax, activation of caspase-3 and caspase-9, and decreased

expression of anti-apoptotic Bcl-2 [6]. The central role of ROS in hispidin-mediated apoptosis was

confirmed through experiments showing that the antioxidant N-acetyl cysteine (NAC) significantly

attenuates hispidin-induced cell death [6].
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Beyond classical apoptosis, hispidin uniquely triggers ferroptosis in prostate cancer cells, representing a

novel mechanism for eliminating malignant cells [6]. Ferroptosis is an iron-dependent form of regulated cell

death characterized by lipid peroxidation and distinct from apoptosis in both morphological and

biochemical features. Hispidin treatment modulated key ferroptosis regulators, including P53, Nrf-2, and

HO-1 proteins, creating cellular conditions favorable for this iron-mediated cell death pathway [6]. The

ability to simultaneously induce multiple cell death mechanisms (apoptosis and ferroptosis) provides

hispidin with a potential advantage over single-mechanism anticancer agents, potentially reducing the

likelihood of resistance development.

Anti-Proliferative and Anti-Metastatic Effects

Hispidin demonstrates potent anti-proliferative activity against diverse cancer cell lines, with effects

mediated through several key signaling pathways. The compound inhibits Protein Kinase Cβ (PKCβ) with

an IC50 of 2 μM, disrupting intracellular signaling crucial for cancer cell survival and proliferation [8].

Additionally, hispidin modulates the PAK1-dependent signaling pathway, which regulates cell motility and

transformation [1]. In colon cancer models, hispidin induced ROS-dependent apoptosis in CMT-93 and HCT

116 cells, causing cells to acquire an abnormal spherical shape and lose normal cellular architecture [1].

The compound also effectively suppresses colony formation and inhibits migratory capacity in prostate

cancer cells, indicating potential anti-metastatic properties [6].

Table 2: Anticancer Efficacy of Hispidin Across Various Cell Lines

Cancer
Cell Line

Cancer Type
Approximate
Semilethal Dose
(mol/L)

Primary Mechanisms

SCL-1 Skin squamous cell

carcinoma

1 × 10−4 PKC inhibition [1]

Capan-1 Pancreatic ductal

adenocarcinoma

Between 1 × 10−4 and

1 × 10−3

PKC inhibition [1]

CMT-93 Rectal carcinoma 7 ± 1 × 10−4 ROS-dependent apoptosis [1]

HCT 116 Colorectal carcinoma 7 ± 1 × 10−4 ROS-dependent apoptosis [1]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 14 Tech Support

https://www.smolecule.com/products/s529966?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38821596/
https://www.smolecule.com/products/s529966?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38821596/
https://www.smolecule.com/products/s529966?utm_src=pdf-body
https://www.smolecule.com/products/s529966?utm_src=pdf-body
https://www.selleckchem.com/products/hispidin.html
https://www.smolecule.com/products/s529966?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8143579/
https://www.smolecule.com/products/s529966?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8143579/
https://pubmed.ncbi.nlm.nih.gov/38821596/
https://www.smolecule.com/products/s529966?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8143579/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8143579/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8143579/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8143579/
https://www.smolecule.com/products/s529966?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Cancer
Cell Line

Cancer Type
Approximate
Semilethal Dose
(mol/L)

Primary Mechanisms

A549 Lung carcinoma 2.5 × 10−4 PAK1-dependent signaling
inhibition [1]

SGC-7901 Endocervical
adenocarcinoma

6.1 ± 1.1 × 10−3 Stathmin-1 phosphorylation,
microtubule depolymerization [1]

BxPC-3 Pancreatic ductal
adenocarcinoma

1 × 10−4 NF-κB inhibition, p53 activation [1]

AsPC-1 Pancreatic ductal
adenocarcinoma

2 × 10−4 NF-κB inhibition, p53 activation [1]

PC3 Prostate carcinoma Significant reduction at
10-50 μM

ROS-mediated apoptosis,
ferroptosis [6]

DU145 Prostate carcinoma Significant reduction at
10-50 μM

ROS-mediated apoptosis [6]

Signaling Pathway Modulation in Cancer

The anticancer effects of hispidin involve complex modulation of multiple signaling cascades. In prostate

cancer cells, hispidin treatment up-regulated MAPK pathways (including p38, ERK, and JNK proteins)

and the NF-κB signaling pathway while simultaneously down-regulating AKT phosphorylation [6]. This

coordinated regulation creates a cellular environment that favors apoptosis over survival. Specifically,

hispidin enhanced the activity of tumor suppressor p53 while inhibiting the transcription factor NF-κB,

which is frequently hyperactive in cancers and promotes cell survival, proliferation, and therapy resistance

[1]. In pancreatic ductal adenocarcinoma models, this NF-κB inhibition combined with p53 activation

resulted in enhanced expression of caspase-3 and poly-ADP-ribose polymerase, executing the apoptotic

program in malignant cells [1].

Hispidin also demonstrates chemosensitization properties, enhancing the efficacy of conventional

chemotherapeutic agents. In pancreatic cancer stem cells, hispidin sensitized cells to gemcitabine, a
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standard chemotherapeutic agent, and promoted its therapeutic efficacy [1]. This synergistic effect suggests

potential applications for hispidin in combination therapy regimens, potentially allowing for dose reduction

of conventional chemotherapeutics while maintaining or enhancing antitumor efficacy. The multi-target

nature of hispidin's action on signaling networks provides a mechanistic basis for its observed efficacy

across diverse cancer types and its potential to overcome resistance mechanisms that often limit single-target

therapies.
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Figure 1: Hispidin's multimodal anticancer mechanisms involve coordinated regulation of multiple signaling

pathways. The compound simultaneously activates pro-apoptotic pathways (MAPK, p53) while inhibiting

survival signals (AKT, NF-κB), creating a cellular environment that promotes death of malignant cells

through both apoptosis and ferroptosis.
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Anti-Inflammatory Activities and Immunomodulation

Macrophage-Mediated Inflammation Regulation

Hispidin demonstrates potent anti-inflammatory properties in LPS-induced RAW264.7 macrophage

models, significantly reducing production of key inflammatory mediators including nitric oxide (NO),

interleukin-6 (IL-6), and reactive oxygen species (ROS) [9]. Interestingly, hispidin treatment did not

significantly inhibit TNF-α production, suggesting specificity in its anti-inflammatory mechanism rather

than general immunosuppression [9]. Importantly, hispidin preserved macrophage phagocytic function

even while suppressing inflammatory responses, indicating that it modulates rather than completely

suppresses immune function [9]. This preservation of phagocytosis is therapeutically advantageous, as it

maintains the ability of macrophages to clear pathogens while reducing damaging inflammatory cascades.

The molecular mechanisms underlying hispidin's anti-inflammatory effects involve suppression of MAPK

activation and inhibition of JAK1/STAT3 signaling pathways [9]. These pathways represent critical signal

transduction routes that translate extracellular inflammatory stimuli into intracellular responses, including

transcription of pro-inflammatory genes. Hispidin's ability to target multiple signaling nodes may explain its

efficacy in dampening inflammatory responses. Additionally, hispidin has been shown to downregulate NF-

κB activation in macrophages, further limiting the expression of inflammatory mediators [9]. The

convergence of hispidin's action on these established pro-inflammatory pathways provides a mechanistic

foundation for its observed anti-inflammatory efficacy.

Oxidative Stress Modulation

The antioxidant capacity of hispidin constitutes a significant component of its anti-inflammatory activity.

Hispidin effectively scavenges superoxide radicals with potency approximately 3-5 times greater than

water-soluble vitamin E and equivalent to synthetic antioxidants like BHA and caffeic acid [9]. This direct

free radical neutralizing capacity complements its signaling-based anti-inflammatory mechanisms. In

inflammatory conditions, oxidative stress and inflammation form a vicious cycle whereby ROS activate

inflammatory signaling pathways, which in turn induce more ROS production. Hispidin's ability to

simultaneously target both components of this cycle—directly neutralizing ROS while inhibiting

inflammatory signaling pathways—provides a comprehensive approach to inflammation control.
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The therapeutic implications of these anti-inflammatory properties are substantial, particularly for chronic

inflammatory conditions where macrophage activation plays a central role. Hispidin's multimodal anti-

inflammatory action—reducing inflammatory mediators while preserving phagocytic function and reducing

oxidative stress—suggests potential applications in conditions ranging from rheumatoid arthritis to

inflammatory bowel disease and atherosclerosis. Furthermore, the compound's favorable toxicity profile

[5] positions it as an attractive candidate for long-term management of chronic inflammatory disorders where

conventional anti-inflammatory drugs often produce unacceptable side effects with prolonged use.

Membrane Receptors

Signaling Pathways

Inflammatory Mediators

LPS

TLR4 Hispidin

MAPK

Inhibits

JAK1_STAT3

Inhibits

NFkB

Inhibits

ROS

Scavenges Phagocytosis

Preserves

NO IL6 TNFa

Click to download full resolution via product page

Figure 2: Hispidin targets multiple signaling pathways in LPS-induced macrophage inflammation. It

suppresses MAPK, JAK1/STAT3, and NF-κB signaling, reduces inflammatory mediators (NO, IL-6, ROS),

while preserving phagocytic function—a crucial distinction from broad immunosuppressants.
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Metabolic Syndrome Applications

Anti-Obesity Effects

Hispidin demonstrates promising anti-obesity potential through multiple mechanisms that target both fat

absorption and fat synthesis. The compound inactivates pancreatic lipase, a key enzyme responsible for

triglyceride absorption in the small intestine, thereby reducing dietary fat uptake [1]. Additionally, hispidin

inhibits glycerol-3-phosphate dehydrogenase, a critical enzyme that links carbohydrate and lipid

metabolism [1]. This inhibition results in dose-dependent reduction of intracellular triglyceride levels,

addressing both exogenous (dietary) and endogenous (synthesized) fat accumulation. Hispidin also increases

intracellular cAMP levels, which enhances lipolytic signaling and promotes breakdown of stored fats [1].

This multi-target approach to lipid management—reducing absorption while enhancing breakdown—

represents a comprehensive strategy for addressing obesity.

In models of obesity-related cellular stress, hispidin demonstrated protective effects against lipotoxicity. In

palmitate-induced obesity models using C2C12 myotubes, hispidin increased cell survival by inhibiting

caspase-3 activation and decreasing expression of the pro-apoptotic protein Bax [1]. This protective effect

is particularly relevant given that skeletal muscles utilize approximately 75% of available glucose in the

normal postprandial state and are highly sensitive to lipotoxicity, inflammation, and oxidative stress [1]. By

protecting muscle cells from lipid-induced damage, hispidin may help preserve metabolic rate and insulin

sensitivity, both of which are compromised in obesity and contribute to progressive metabolic dysfunction.

Antidiabetic Properties

Hispidin exhibits several mechanisms relevant to glucose metabolism regulation and diabetes

management. The compound demonstrates potent antioxidant activity that addresses the oxidative stress

component of diabetes pathophysiology [1]. Additionally, hispidin has shown hypoglycemic properties in

experimental models, though the precise mechanisms remain under investigation [1]. Hispidin's ability to

protect pancreatic β-cells from apoptosis [1] suggests potential for preserving insulin secretion capacity,

which typically declines as diabetes progresses. This β-cell protective effect, combined with hispidin's action

on insulin-sensitive tissues, positions it as a potential multi-target therapeutic for diabetes management.
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The interconnection between hispidin's anti-obesity and antidiabetic effects is particularly noteworthy,

as obesity represents a major risk factor for type 2 diabetes development. By reducing triglyceride absorption

and accumulation, hispidin may help prevent the lipid overload in non-adipose tissues (including liver,

muscle, and pancreas) that drives insulin resistance and β-cell dysfunction. Furthermore, hispidin's anti-

inflammatory properties [9] address the chronic low-grade inflammation associated with both obesity and

insulin resistance. This comprehensive approach targeting multiple facets of metabolic syndrome

pathophysiology distinguishes hispidin from many current therapies that address single aspects of these

complex interrelated conditions.

Safety Profile and Toxicology

Preclinical Safety Assessment

Hispidin-enriched Sanghuangporus sanghuang mycelia have undergone comprehensive toxicological

evaluation using standardized testing protocols. Critical toxicity assessments including the Ames test, in

vitro chromosome aberration test, acute oral toxicity test, and bone marrow micronucleus test

demonstrated no statistically significant differences between hispidin-enriched mycelia and negative

controls [5]. These results, derived from internationally recognized testing guidelines, support the safety of

hispidin for human consumption at concentrations up to 3 mg/g of mycelia [5]. The absence of mutagenicity

and clastogenicity in these standardized assays is particularly important for establishing the compound's

safety profile, especially for potential long-term use in chronic conditions.

The differential cytotoxicity observed in cancer versus normal cells further supports hispidin's therapeutic

potential. Multiple studies have reported that hispidin is more cytotoxic toward cancer cells than normal

cells in vitro [1] [2]. For instance, in prostate cancer models, hispidin significantly decreased viability of

PC3 and DU145 cancer cells while exhibiting no cytotoxicity in normal WPMY-1 prostate cells [6]. This

selective toxicity represents a crucial therapeutic advantage, suggesting that hispidin may target processes

specifically dysregulated in cancer cells while sparing normal cellular functions. The molecular basis for this

selectivity may involve hispidin's action on cancer-specific signaling pathways and its exploitation of the

altered redox state typical of malignant cells.
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Therapeutic Index and Clinical Translation

The favourable safety profile of hispidin, combined with its multi-target mechanisms, positions it as a

promising candidate for clinical development. The established safety of hispidin-enriched fungal mycelia at

efficacious concentrations provides a solid foundation for translational studies [5]. Hispidin's ability to

simultaneously address oxidative stress, inflammation, and metabolic dysregulation through overlapping

mechanisms suggests potential applications in complex multifactorial diseases where single-target therapies

often show limited efficacy. Furthermore, the compound's natural origin and long history of human

consumption in traditional medicine contexts may facilitate regulatory approval and consumer acceptance.

Table 3: Comprehensive Safety Profile of Hispidin-Enriched Mycelia

Toxicological Test Test System
Dose
Concentration

Results
Regulatory
Compliance

Ames Test Salmonella typhimurium
strains TA98, TA100,

TA102, TA1535, TA1537

Up to 5,000
μg/plate

No
mutagenicity

OECD
Guideline 471

In Vitro
Chromosome
Aberration Test

Chinese hamster lung

cells

Up to 2,000

μg/ml

No

clastogenicity

OECD

Guideline 473

Acute Oral
Toxicity Test

Rats 2,000 mg/kg
body weight

No adverse
effects

OECD
Guideline 425

Bone Marrow
Micronucleus Test

Mouse bone marrow
cells

2,000 mg/kg
body weight

No
genotoxicity

OECD
Guideline 474
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Research on hispidin's pharmacological activities employs well-established in vitro assays to quantify its

effects on cellular processes. Cell viability is typically assessed using the MTT assay, where cells are

seeded in 96-well plates, treated with hispidin, incubated with MTT solution, and formazan crystals are

dissolved in DMSO before measuring absorbance at 490-570 nm [6] [9]. For apoptosis detection, western

blot analysis of apoptosis-related proteins (cleaved caspase-3, caspase-9, Bax, Bcl-2) is performed using

specific antibodies, with chemiluminescence detection [6]. Intracellular ROS levels are measured using

fluorescent probes like DCFH-DA, where fluorescence intensity is quantified by flow cytometry or

fluorescence microscopy [6] [9].

Anti-inflammatory activity assessment includes the Griess method for detecting nitric oxide production,

where culture supernatants are mixed with equal volumes of Griess reagent and absorbance is measured at

540 nm [9]. Cytokine production (IL-6, TNF-α) is quantified using enzyme-linked immunosorbent assays

(ELISA) according to manufacturer protocols [9]. Macrophage phagocytosis is analyzed by flow cytometry

using Alexa 488-conjugated BioParticles, where internalized fluorescence from cells is detected by FACScan

flow cytometry [9]. These standardized protocols ensure reproducibility and comparability across studies

investigating hispidin's diverse pharmacological activities.

Signaling Pathway Analysis

Comprehensive analysis of hispidin's effects on signaling pathways involves western blotting for protein

phosphorylation and expression changes. Key signaling proteins analyzed include MAPK family members

(p38, ERK, JNK), NF-κB pathway components (IκB-α), AKT phosphorylation, and ferroptosis

regulators (P53, Nrf-2, HO-1) [6] [9]. For these analyses, cells are lysed with appropriate protein lysis

buffers, proteins are separated by SDS-PAGE, transferred to nitrocellulose membranes, blocked with

skimmed milk, and incubated with specific primary antibodies followed by HRP-conjugated secondary

antibodies [9]. Specific protein bands are visualized using chemiluminescence detection systems according

to manufacturer protocols [9]. The combination of these techniques provides comprehensive insights into

hispidin's multimodal mechanisms of action across different pathological conditions.

Conclusion and Future Perspectives
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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